Spongistatin-1

Cancer Cell Biology Cytotoxicity Screening Marine Natural Products

Spongistatin-1, also referred to as altohyrtin A, is a marine-derived, macrocyclic polyether lactone with a complex bis-spiroacetal architecture isolated from Spongia sp. It is a member of the spongistatin family, which includes nine structurally related compounds, and is consistently recognized as the most potently cytotoxic member.

Molecular Formula C63H95ClO21
Molecular Weight 1223.9 g/mol
Cat. No. B1241979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpongistatin-1
Synonymsaltohyrtin A
spongistatin 1
Molecular FormulaC63H95ClO21
Molecular Weight1223.9 g/mol
Structural Identifiers
SMILESCC1C2CCCC=CC3CC(CC4(O3)CC(CC(O4)CC(=O)C(C(C(C(=C)CC5CC(CC6(O5)CC(CC(O6)CC(=O)OC7C(C(C(C(O2)(CC1O)O)O)OC(C7O)CC(=C)CC(C=CC(=C)Cl)O)C)OC(=O)C)(C)O)C)OC(=O)C)C)OC)O
InChIInChI=1S/C63H95ClO21/c1-33(19-42(67)18-17-35(3)64)20-53-55(72)57-39(7)58(79-53)59(73)63(75)31-51(70)37(5)52(85-63)16-14-12-13-15-44-22-43(68)27-61(81-44)29-47(76-11)23-45(82-61)25-50(69)38(6)56(78-41(9)66)36(4)34(2)21-49-28-60(10,74)32-62(84-49)30-48(77-40(8)65)24-46(83-62)26-54(71)80-57/h13,15,17-18,36-39,42-49,51-53,55-59,67-68,70,72-75H,1-3,12,14,16,19-32H2,4-11H3/b15-13-,18-17+/t36-,37-,38-,39-,42-,43+,44+,45+,46-,47+,48+,49+,51+,52-,53-,55-,56+,57-,58-,59+,60+,61-,62-,63-/m1/s1
InChIKeyICXJVZHDZFXYQC-XKQUEHJYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spongistatin-1: Potency and Procurement Evidence for a Distinctive Vinca Domain Microtubule Inhibitor


Spongistatin-1, also referred to as altohyrtin A, is a marine-derived, macrocyclic polyether lactone with a complex bis-spiroacetal architecture isolated from Spongia sp. [1]. It is a member of the spongistatin family, which includes nine structurally related compounds, and is consistently recognized as the most potently cytotoxic member [2]. Its primary mechanism of action involves binding to a distinct 'polyether' site within the Vinca alkaloid domain of β-tubulin, leading to the disruption of microtubule dynamics and mitotic arrest [3].

Why Spongistatin-1 Cannot Be Interchanged with Other Microtubule Inhibitors or Family Analogs


Substituting Spongistatin-1 with a generic microtubule-targeting agent or even a close structural analog like Spongistatin-6 introduces significant risk due to its unique, non-competitive binding profile within the Vinca domain. Unlike vinca alkaloids which exhibit competitive binding, Spongistatin-1 acts as a non-competitive inhibitor of both vinblastine and dolastatin 10, demonstrating it occupies a distinct 'polyether' binding pocket [1]. This distinct interaction translates to functional differences; for instance, Spongistatin-1 does not induce tubulin aggregation, a property common to vinca alkaloids and peptide agents [1]. Furthermore, even among the spongistatin family, analogs like Spongistatin-6 show dramatically reduced activity in key assays such as nucleotide exchange inhibition and dolastatin 10 binding, proving that subtle structural changes critically alter the functional outcome [1].

Quantitative Differential Evidence for Spongistatin-1 vs. Analogs and Alternatives


Cellular Potency: Spongistatin-1 vs. Spongistatin Family Members

Spongistatin-1 demonstrates the highest potency within its structural family. It is recognized as the 'most cytotoxic member' of the spongistatin family, with an average IC50 of 0.12 nM against the NCI's panel of 60 human cancer cell lines [1]. In contrast, the analog Spongistatin-6 is approximately 4-fold less active as an inhibitor of dolastatin 10-induced aggregation and over 20-fold less active as an inhibitor of [3H]dolastatin 10 binding to tubulin, despite comparable activity in tubulin polymerization assays [2].

Cancer Cell Biology Cytotoxicity Screening Marine Natural Products

Mechanistic Distinction: Non-Competitive Binding vs. Vinca Alkaloids

Spongistatin-1 exhibits a unique non-competitive inhibition profile against other Vinca domain binders. In radioligand binding assays, it was a non-competitive inhibitor of both [3H]vinblastine and [3H]dolastatin 10 binding to tubulin [1]. This is in direct contrast to vincristine, which exhibits a competitive inhibition pattern versus [3H]vinblastine [1]. This data supports the existence of a distinct 'polyether' binding site for spongistatin-1 within the Vinca domain, separate from the 'vinca' and 'peptide' sites targeted by vinblastine and dolastatin 10, respectively [1].

Tubulin Pharmacology Drug Binding Kinetics Antimitotic Mechanism

Functional Divergence: Lack of Tubulin Aggregation vs. Peptide Antimitotics

Spongistatin-1's functional effect on tubulin differs significantly from other antimitotic peptides. In contrast to both vinca alkaloids and peptide antimitotic agents like dolastatin 10, Spongistatin-1 does not induce the formation of a GTP-independent, morphologically distinctive tubulin polymer, also known as 'aggregate' [1]. A direct comparison with its analog Spongistatin-6 in a dolastatin 10-induced aggregation assay showed Spongistatin-6 was about 4-fold less active than Spongistatin-1 as an inhibitor of this aggregation [1].

Tubulin Biochemistry Drug Mechanism Protein Aggregation

Tubulin Polymerization Inhibition: Comparative Potency vs. Dolastatin 10 and Halichondrin B

In a direct biochemical comparison, Spongistatin-1 inhibited the glutamate-induced polymerization of purified tubulin with an IC50 of 3.6 µM [1]. Under identical conditions, dolastatin 10 and vinblastine were more potent with an IC50 of 2.1 µM, while halichondrin B was less potent with an IC50 of 5.2 µM [1]. In a separate assay measuring the inhibition of [3H]vinblastine binding (5 µM tubulin, 5 µM vinblastine), Spongistatin-1 and dolastatin 10 were equipotent with IC50 values of 2 µM, compared to 5 µM for halichondrin B [1].

Tubulin Polymerization Biochemical Assay Antimitotic Agents

Differential Cytotoxicity: Cancer Cell Lines vs. Quiescent Normal Cells

Spongistatin-1 demonstrates a favorable differential in cytotoxicity between malignant and non-malignant cells. It is reported as an 'extremely potent growth inhibitory agent' with 'activity against a wide variety of cancer cell lines, while exhibiting low cytotoxicity against quiescent human fibroblasts' [1]. This contrasts with the broad toxicity often observed with other microtubule inhibitors like colchicine or vinca alkaloids, which can show less selectivity. For instance, in PtK1 cells (a non-cancerous cell line), a 50% reduction in cellular protein was observed at a Spongistatin-1 concentration of 0.3 nM [2].

Selective Cytotoxicity Cancer Therapeutics Normal Cell Toxicology

Defined Research and Development Applications for Spongistatin-1 Based on Evidence


Investigating Unique Vinca Domain Pharmacology and Microtubule Dynamics

Given its distinct, non-competitive binding to a 'polyether' site within the Vinca domain and its inability to induce tubulin aggregation, Spongistatin-1 is the optimal tool for probing the functional consequences of binding to this unique tubulin pocket. Studies requiring a clear mechanistic differentiation from competitive Vinca alkaloids (like vincristine) or peptide agents (like dolastatin 10) should prioritize Spongistatin-1. For example, experiments investigating the relationship between tubulin binding mode and subsequent mitotic arrest or apoptotic signaling pathways can directly leverage this compound's unique properties as characterized by Bai et al. [1].

Selective Cytotoxicity Studies in Cancer vs. Normal Cell Models

Researchers studying cancer-selective killing mechanisms or seeking to identify therapeutic windows for antimitotic agents should select Spongistatin-1. Its documented profile of extreme potency against diverse cancer cell lines (NCI panel average IC50 = 0.12 nM) coupled with low cytotoxicity against quiescent normal human fibroblasts makes it a superior choice over less selective tubulin binders [1]. This application is directly supported by the work of Xu et al. which highlights this favorable differential activity [1].

Structure-Activity Relationship (SAR) Studies and Analog Development

Spongistatin-1 serves as the essential benchmark for any SAR campaign aimed at simplifying its complex structure or improving synthetic accessibility. Comparative data showing that modifications to the C(15) acetate or D-ring can be tolerated with only minimal reduction in potency provide a validated starting point for medicinal chemistry efforts [1]. Furthermore, the significant loss of activity seen with simpler 'diminutive' analogs underscores the importance of the natural product's full conformation, making Spongistatin-1 an indispensable positive control and scaffold for these studies [2].

In Vivo Xenograft Studies for Preclinical Proof-of-Concept

For investigators planning in vivo efficacy studies, Spongistatin-1 has demonstrated significant antitumor activity in a LOX-IMVI human melanoma xenograft model, confirming its potential beyond in vitro assays [1]. This established in vivo activity, combined with its unique binding mechanism, makes it a compelling candidate for further preclinical development and evaluation in additional xenograft models, as supported by the initial findings of Xu et al. [1].

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